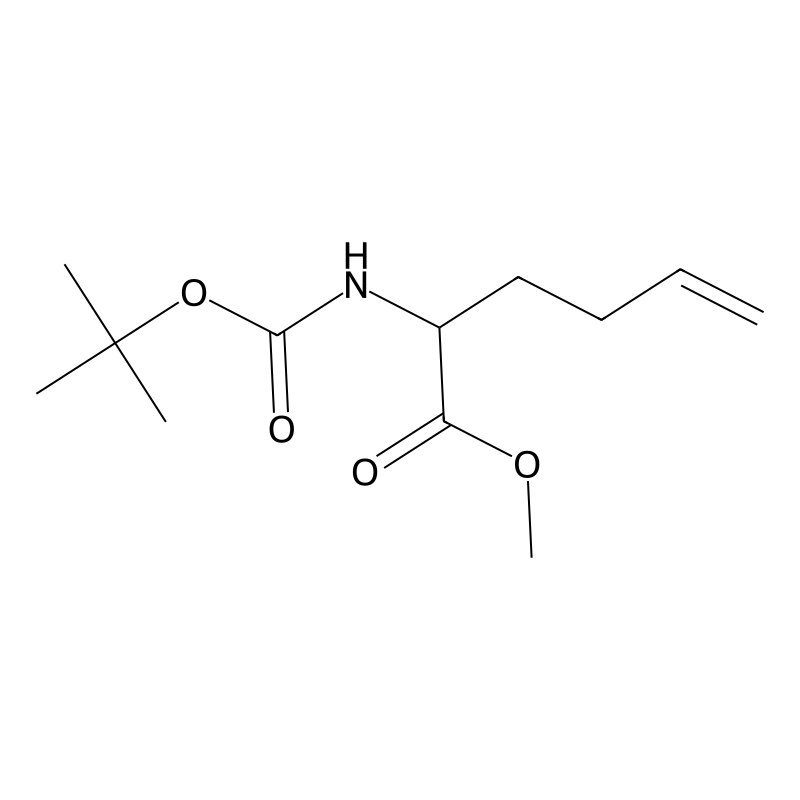Boc-L-Homoallylglycine Methyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
BHGM incorporates an L-homoallylglycine moiety into a peptide chain. This moiety contains a terminal alkene (double bond) group, which can be further manipulated through various chemical reactions. This functionality allows researchers to introduce cross-linking bridges, attach targeting moieties, or incorporate fluorescent probes into peptides. Source: Bioorganic & Medicinal Chemistry Letters, "Design and Synthesis of Peptidomimetic Inhibitors of Granzyme B":
Click Chemistry Applications:
The terminal alkene of BHGM can participate in click chemistry reactions, a powerful technique for selective and efficient coupling between molecules. By incorporating BHGM into a peptide, researchers can use click chemistry to attach various functional groups post-peptide synthesis. This strategy offers greater flexibility in designing peptides with diverse properties. Source: Chemical Society Reviews, "Click chemistry in peptide and protein modification":
Stapling Peptides:
The alkene group in BHGM enables the formation of stapled peptides. Stapling involves the creation of a covalent linkage between two side chains within a peptide, often through a ring-closing metathesis reaction. This process can improve the conformational stability and biological activity of peptides. Source: Nature Chemical Biology, "Stapled peptides: design, biophysical properties, and therapeutic potential":
Solid-Phase Peptide Synthesis (SPPS):
BHGM is compatible with SPPS, a widely used technique for synthesizing peptides on a solid support. The presence of the Boc (tert-butyloxycarbonyl) protecting group ensures chemoselective coupling during peptide chain elongation. Source: Chemical Reviews, "Solid-Phase Peptide Synthesis: A Practical Guide":
Boc-L-Homoallylglycine Methyl Ester is a chemical compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of approximately 243.30 g/mol. It is categorized as an amino acid derivative and features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions. The compound's structure includes an allyl side chain, which contributes to its unique reactivity and biological properties. The compound is identified by its CAS number 92136-57-7 and is classified under various chemical databases, including PubChem and ChemSpider .
- Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amino group to participate in further reactions, such as peptide bond formation.
- Alkylation: The allyl group can undergo various alkylation reactions, making it useful for synthesizing more complex molecules.
- Coupling Reactions: It can be used in coupling reactions with other amino acids or peptides to form larger peptide chains.
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.
The synthesis of Boc-L-Homoallylglycine Methyl Ester typically involves several steps:
- Formation of the Allyl Side Chain: Starting from L-glycine or its derivatives, the allyl group is introduced through alkylation methods.
- Boc Protection: The amino group is protected using Boc anhydride or a similar reagent to prevent side reactions during subsequent steps.
- Methyl Ester Formation: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst or through direct esterification methods.
These steps ensure that the final product retains the desired functional groups while being stable for storage and handling .
The presence of the allyl group in Boc-L-Homoallylglycine Methyl Ester distinguishes it from these similar compounds, providing unique opportunities for chemical modifications and enhancing its utility in synthetic applications .
Interaction studies involving Boc-L-Homoallylglycine Methyl Ester typically focus on its ability to form stable peptides with other amino acids or bioactive compounds. These studies help elucidate how modifications to the amino acid structure can influence binding affinity, stability, and biological activity. Research has shown that variations in the side chain can significantly affect how peptides interact with enzymes or receptors .
Several compounds share structural similarities with Boc-L-Homoallylglycine Methyl Ester, including:
- Boc-L-Alanine Methyl Ester: A simpler amino acid derivative used widely in peptide synthesis but lacking the unique allyl side chain.
- Boc-L-Valine Methyl Ester: Another amino acid derivative that offers different steric properties but does not possess the same reactivity profile as Boc-L-Homoallylglycine Methyl Ester.
- Boc-L-Leucine Methyl Ester: Similar in function but differs in side chain length and branching.
Comparison TableCompound Name Unique Features
XLogP3
2.3
Sequence
X
Dates
Last modified: 08-20-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound Name | Unique Features |
XLogP3 2.3
Sequence
X
Dates
Last modified: 08-20-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








